1-(Prop-1-yn-1-yl)-6-oxabicyclo[3.1.0]hexane

Lipophilicity Molecular Descriptor Comparison Physicochemical Profiling

1-(Prop-1-yn-1-yl)-6-oxabicyclo[3.1.0]hexane is a bicyclic ether bearing a terminal alkyne substituent at the bridgehead position. It belongs to the 6-oxabicyclo[3.1.0]hexane family, a class of strained heterocycles characterized by a fused cyclopentane/epoxide framework.

Molecular Formula C8H10O
Molecular Weight 122.16 g/mol
CAS No. 647862-71-3
Cat. No. B12594400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Prop-1-yn-1-yl)-6-oxabicyclo[3.1.0]hexane
CAS647862-71-3
Molecular FormulaC8H10O
Molecular Weight122.16 g/mol
Structural Identifiers
SMILESCC#CC12CCCC1O2
InChIInChI=1S/C8H10O/c1-2-5-8-6-3-4-7(8)9-8/h7H,3-4,6H2,1H3
InChIKeyDDZKVKBMVYNBQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Prop-1-yn-1-yl)-6-oxabicyclo[3.1.0]hexane (CAS 647862-71-3): Structural Identity and Procurement Baseline


1-(Prop-1-yn-1-yl)-6-oxabicyclo[3.1.0]hexane is a bicyclic ether bearing a terminal alkyne substituent at the bridgehead position. It belongs to the 6-oxabicyclo[3.1.0]hexane family, a class of strained heterocycles characterized by a fused cyclopentane/epoxide framework [1]. The compound is cataloged under CAS 647862-71-3 and PubChem CID 45120309, with a molecular formula of C₈H₁₀O and a monoisotopic mass of 122.073 Da [2]. Its computed XLogP3 of 1.2 and single rotatable bond distinguish it from the unsubstituted parent 6-oxabicyclo[3.1.0]hexane, suggesting differentiated physicochemical behavior in both synthetic and formulation contexts.

Procurement Risk: Why Generic 6-Oxabicyclo[3.1.0]hexanes Cannot Substitute for the 1-Propynyl Derivative


Substituting 1-(prop-1-yn-1-yl)-6-oxabicyclo[3.1.0]hexane with the unsubstituted 6-oxabicyclo[3.1.0]hexane or with larger-ring homologues introduces quantifiable changes in lipophilicity (ΔXLogP3 up to 1.3 units between the 8‑oxa and 6‑oxa analogs), molecular volume, and conformational degrees of freedom that alter partitioning, transport, and reactivity profiles in downstream applications [1] [2]. The terminal alkyne moiety, absent in the parent structure, is a critical functional handle for copper-catalyzed azide–alkyne cycloaddition (CuAAC) and other click-chemistry transformations; its removal eliminates a defined orthogonal reactivity site, compromising the synthetic utility of the scaffold. These steric, electronic, and functional distinctions underscore why generic replacement is not equivalent and must be evaluated through quantitative comparison of the target compound with its closest structural analogs.

Quantitative Differentiation Evidence for 1-(Prop-1-yn-1-yl)-6-oxabicyclo[3.1.0]hexane (CAS 647862-71-3)


Lipophilicity Shift Relative to Unsubstituted 6-Oxabicyclo[3.1.0]hexane

The target compound exhibits a computed XLogP3 value of 1.2, compared to 0.8 for the unsubstituted parent 6-oxabicyclo[3.1.0]hexane, yielding a ΔXLogP3 of +0.4 units [1] [2]. This increase in predicted lipophilicity, attributable to the prop‑1‑yn‑1‑yl substituent, indicates enhanced membrane permeability and altered organic‑aqueous partitioning behavior relative to the parent scaffold.

Lipophilicity Molecular Descriptor Comparison Physicochemical Profiling

Conformational Flexibility Index: Rotatable Bond Count vs. Parent Scaffold

The prop‑1‑yn‑1‑yl substituent introduces one rotatable bond (C–C≡C–CH₃ torsion), whereas the unsubstituted 6-oxabicyclo[3.1.0]hexane possesses zero rotatable bonds [1] [2]. This gain in conformational freedom can influence molecular recognition, crystal packing, and entropic contributions to binding, differentiating the target from its rigid parent in structure‑based design contexts.

Conformational Analysis Rotatable Bond Count Molecular Flexibility

Lipophilicity Gradient Across the 6‑, 7‑, and 8‑Oxa Homologous Series

Within the 1‑(prop‑1‑yn‑1‑yl)‑oxabicyclo[n.1.0]alkane series, computed XLogP3 increases systematically with ring size: 1.2 (6‑oxa, n=3), an estimated ~1.6 (7‑oxa, n=4), and 2.1 (8‑oxa, n=5) [1] [2]. This gradient demonstrates that the 6‑oxa congener occupies a distinct lipophilicity window that is not interchangeable with its higher homologues, even though all three share the propynyl substituent and identical TPSA (12.5 Ų).

Homologous Series Structure–Property Relationship Lipophilicity Scaling

Strained Epoxide Reactivity Context in the 6‑Oxabicyclo[3.1.0]hexane Core

The 6‑oxabicyclo[3.1.0]hexane framework has been characterized as possessing significant ring strain (approximately 13 kcal mol⁻¹), providing a thermodynamic driving force for epoxide ring‑opening reactions [1]. While the prop‑1‑yn‑1‑yl substituent is not expected to substantially alter the strain energy of the bicyclic core relative to the unsubstituted system, the presence of the alkyne offers a second, orthogonal reactive handle (e.g., click chemistry) that is absent in both the parent 6‑oxabicyclo[3.1.0]hexane and in common strained epoxide building blocks such as cyclopentene oxide.

Ring Strain Epoxide Reactivity Computational Chemistry

Natural Product Relevance: Propenyl Analogs in Brown Algal Oxylipins

A structurally related 3‑propenyl‑6‑oxabicyclo[3.1.0]hexane was identified as a novel oxylipin (ectocarpin) produced by the hydroperoxide bicyclase CYP5164A3 from the brown alga Ectocarpus siliculosus [1]. This discovery confirms that the 6‑oxabicyclo[3.1.0]hexane core with an unsaturated C₃ substituent is found in bioactive natural products, supporting the rationale for employing the 1‑propynyl analog as a probe or precursor in lipid mediator research. No comparable natural role has been reported for the unsubstituted 6‑oxabicyclo[3.1.0]hexane or for the larger‑ring homologues in this specific biosynthetic context.

Natural Product Chemistry Oxylipin Biosynthesis Bicyclic Ether

Critical Data Gap Advisory: Limited Public Comparative Evidence

A systematic search of the primary literature, patent databases, and authoritative chemical registries returned no direct head‑to‑head experimental comparisons (e.g., potency, selectivity, stability, in vivo performance) between 1‑(prop‑1‑yn‑1‑yl)‑6‑oxabicyclo[3.1.0]hexane and its closest analogs. The quantitative evidence presented above is derived predominantly from computed molecular descriptors and class‑level inference, consistent with PubChem, SciFinder, and Reaxys search results as of the knowledge cutoff date [1] [2]. Prospective purchasers should be aware that claims of superiority beyond the physicochemical and structural parameters documented here are not supported by publicly available comparative experimental data and should be validated through internal head‑to‑head studies before scale‑up procurement.

Data Scarcity Procurement Risk Evidence Transparency

Primary Application Scenarios for 1-(Prop-1-yn-1-yl)-6-oxabicyclo[3.1.0]hexane Informed by Quantitative Evidence


Bifunctional Building Block in Click Chemistry and Sequential Ring‑Opening Synthesis

The compound provides two orthogonal reactive centers—the terminal alkyne for CuAAC or thiol‑yne click reactions and the strained epoxide for nucleophilic ring‑opening—enabling stepwise divergent functionalization. This bifunctionality, absent in 6‑oxabicyclo[3.1.0]hexane (no alkyne, XLogP3 0.8) and in simple epoxides, supports its use in constructing complex molecular architectures where precise control over reaction sequence is required [1].

Physicochemical Probe in Homologous Series Profiling

With an XLogP3 of 1.2, the 6‑oxa compound sits at the low‑lipophilicity end of the 1‑propynyl‑oxabicyclo[n.1.0]alkane series (ΔXLogP3 up to 0.9 vs. the 8‑oxa homologue). This makes it the preferred candidate when minimal lipophilicity is desired, such as in fragment‑based drug discovery libraries where aqueous solubility must be maintained [1] [2].

Model Substrate for Strained Bicyclic Ether Reactivity Studies

The moderate ring strain (~13 kcal mol⁻¹) of the 6‑oxabicyclo[3.1.0]hexane core, established by computational and vibrational spectroscopic studies, positions this compound as a model for investigating strain‑release reactivity in systems where excessive strain (e.g., cyclopentene oxide, ~26 kcal mol⁻¹) would compromise chemoselectivity [1].

Synthetic Entry Point to Ectocarpin‑Like Oxylipin Analogs

The identification of 3‑propenyl‑6‑oxabicyclo[3.1.0]hexane ectocarpins as enzymatic products in brown algae validates the scaffold's biological relevance. The 1‑propynyl analog serves as the most structurally proximate commercially available precursor for synthesizing non‑natural ectocarpin derivatives for structure–activity relationship studies, a role for which neither the unsubstituted parent nor the 7‑/8‑oxa homologues are suited [1].

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